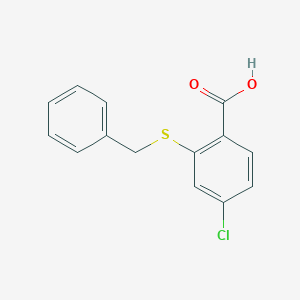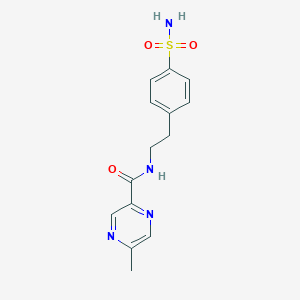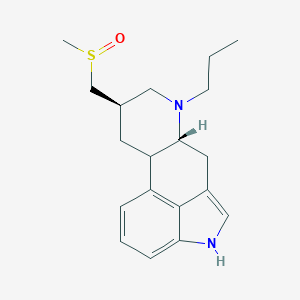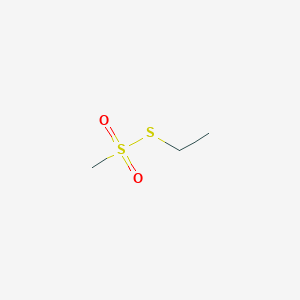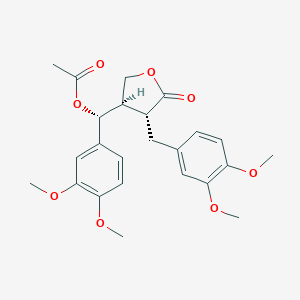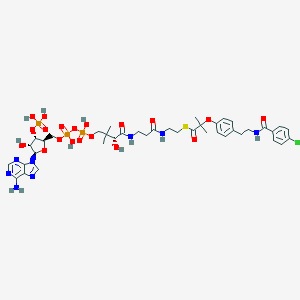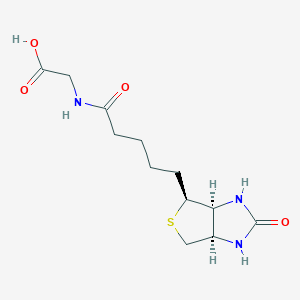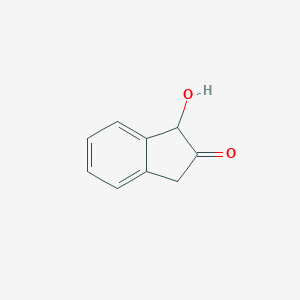
1-Hydroxy-2-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-indanone is a chemical compound that belongs to the family of indanone derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and ethyl acetate. It has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-indanone is not fully understood. However, it has been suggested that its pharmacological activities are mediated through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and LOX, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
1-Hydroxy-2-indanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. It has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as SOD and CAT. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Hydroxy-2-indanone in lab experiments is its relatively low toxicity and high solubility in organic solvents. This makes it easy to handle and manipulate in the lab. However, one of the main limitations is its relatively low stability, which can make it difficult to store and transport.
Direcciones Futuras
There are many potential future directions for the study of 1-Hydroxy-2-indanone. One area of research could be the development of novel synthetic methods for the production of 1-Hydroxy-2-indanone and its derivatives. Another area of research could be the exploration of its potential applications in materials science, such as the synthesis of novel polymers and other materials. Additionally, further studies could be conducted to elucidate its mechanism of action and to explore its potential therapeutic applications in various disease states.
Métodos De Síntesis
1-Hydroxy-2-indanone can be synthesized through various methods, including the oxidation of 1-indanone using hydrogen peroxide, the reduction of 2-indanone using sodium borohydride, and the reaction of 1-indanone with hydroxylamine hydrochloride. The most common method for the synthesis of 1-Hydroxy-2-indanone is the oxidation of 1-indanone using hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-indanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a chiral auxiliary in organic synthesis and as a building block for the synthesis of novel materials.
Propiedades
Número CAS |
109296-68-6 |
|---|---|
Nombre del producto |
1-Hydroxy-2-indanone |
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
1-hydroxy-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C9H8O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,9,11H,5H2 |
Clave InChI |
ZDTXQJPNLCLHNB-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C1=O)O |
SMILES canónico |
C1C2=CC=CC=C2C(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



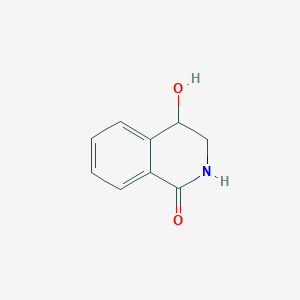
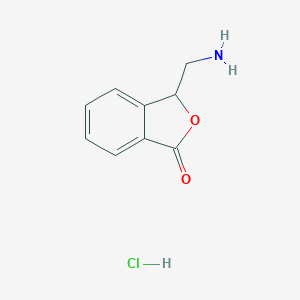
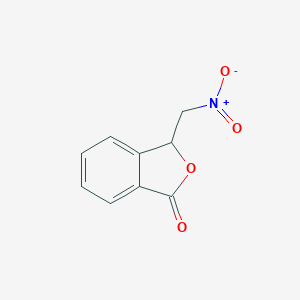
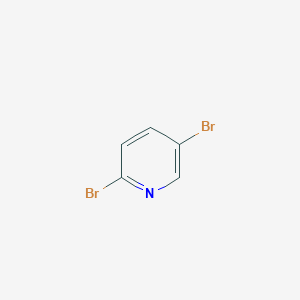
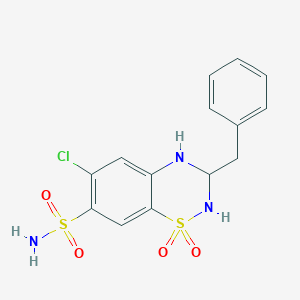
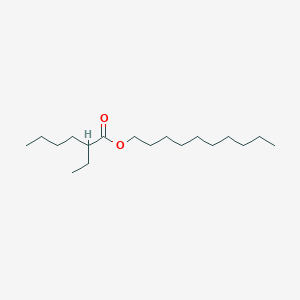
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)
